molecular formula C4H5N3S B3053682 4-Aminopyridazine-3(2H)-thione CAS No. 55271-45-9

4-Aminopyridazine-3(2H)-thione

Cat. No. B3053682
CAS RN: 55271-45-9
M. Wt: 127.17 g/mol
InChI Key: FDCZVJDFLHNMPU-UHFFFAOYSA-N
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Description

Aminopyridines are a class of chemical compounds which consist of a pyridine ring to which an amino group has been attached . For example, 4-Amino-pyridazine-3-carboxylic acid hydrochloride is a compound with a molecular weight of 175.57 .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various substrates under certain conditions . For instance, the synthesis of 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques . For example, Fourier transform infrared, Fourier transform Raman, and UV–visible spectra have been used to determine the structure of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions . For instance, 2-amino-4H-pyran-3-carbonitriles can be synthesized through multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the biological system they interact with . For example, 4-Aminopyridine blocks presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations .

Safety and Hazards

The safety and hazards associated with these compounds can be determined through safety data sheets . For example, 4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on these compounds can involve further exploration of their biological activities and potential applications . For example, derivatives of 4-AP such as 4-aminopyridine-3-methanol (4-AP-3-MeOH) have shown increased potency in restoring axonal conduction with less side effects in animal studies .

properties

IUPAC Name

5-amino-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZVJDFLHNMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514747
Record name 4-Aminopyridazine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55271-45-9
Record name 4-Aminopyridazine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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